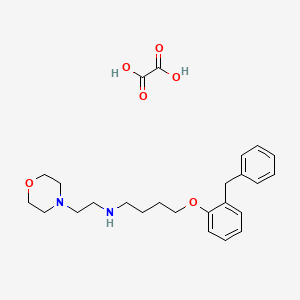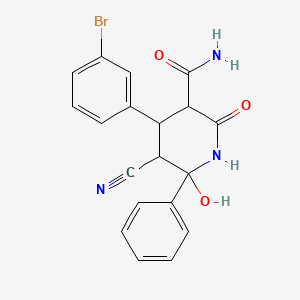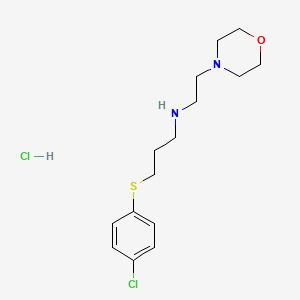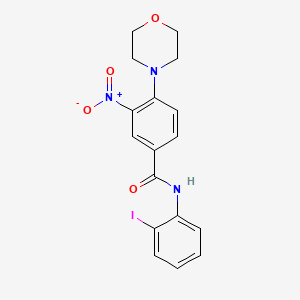![molecular formula C23H29ClN2O6 B4206561 N-[2-(2-benzyl-4-chlorophenoxy)ethyl]-2-morpholin-4-ylethanamine;oxalic acid](/img/structure/B4206561.png)
N-[2-(2-benzyl-4-chlorophenoxy)ethyl]-2-morpholin-4-ylethanamine;oxalic acid
Overview
Description
N-[2-(2-benzyl-4-chlorophenoxy)ethyl]-2-morpholin-4-ylethanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of benzyl, chlorophenoxy, and morpholinyl groups, which contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-benzyl-4-chlorophenoxy)ethyl]-2-morpholin-4-ylethanamine;oxalic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-benzyl-4-chlorophenol with ethylene oxide to form 2-(2-benzyl-4-chlorophenoxy)ethanol. This intermediate is then reacted with 2-(4-morpholinyl)ethylamine under controlled conditions to yield the desired amine. Finally, the amine is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-benzyl-4-chlorophenoxy)ethyl]-2-morpholin-4-ylethanamine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and chlorophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or chlorophenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-benzyl-4-chlorophenoxy)ethyl]-2-morpholin-4-ylethanamine;oxalic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used as a probe to study cellular processes and interactions. Its ability to interact with various biomolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with specific molecular targets can be exploited for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-[2-(2-benzyl-4-chlorophenoxy)ethyl]-2-morpholin-4-ylethanamine;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and chlorophenoxy groups may facilitate binding to hydrophobic pockets, while the morpholinyl group can enhance solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-4-chlorophenol: Shares the benzyl and chlorophenoxy groups but lacks the morpholinyl and ethylamine components.
2-(4-Morpholinyl)ethylamine: Contains the morpholinyl and ethylamine groups but lacks the benzyl and chlorophenoxy components.
Uniqueness
N-[2-(2-benzyl-4-chlorophenoxy)ethyl]-2-morpholin-4-ylethanamine;oxalic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(2-benzyl-4-chlorophenoxy)ethyl]-2-morpholin-4-ylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2.C2H2O4/c22-20-6-7-21(19(17-20)16-18-4-2-1-3-5-18)26-13-9-23-8-10-24-11-14-25-15-12-24;3-1(4)2(5)6/h1-7,17,23H,8-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLVHPCTJVPEER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCCOC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-chloro-3-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4206478.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4206496.png)
![2-(4-tert-butylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B4206515.png)
![N-({[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4206519.png)

![N-(2-bicyclo[2.2.1]heptanyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide](/img/structure/B4206530.png)
![1-{[2-(3-phenoxyphenoxy)ethyl]amino}-2-propanol ethanedioate (salt)](/img/structure/B4206534.png)
![4-({2-[(3-iodobenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4206540.png)

![{2-[(2-Chloro-6-nitrophenyl)sulfanyl]phenyl}(4-methylpiperidino)methanone](/img/structure/B4206557.png)

![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4206574.png)
![1-{[4-(4-biphenylyloxy)butyl]amino}-2-propanol](/img/structure/B4206585.png)
